![molecular formula C16H14N4O8 B13792980 N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)
N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide is a complex organic compound characterized by its biphenyl structure with hydroxyl and carboxamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of Carboxamide Groups: The carboxamide groups can be formed through amidation reactions, where carboxylic acids are reacted with amines in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
作用機序
The mechanism by which N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyl and carboxamide groups can form hydrogen bonds and other interactions with target molecules, influencing their function and stability.
類似化合物との比較
Similar Compounds
- N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetramethanamine
- N1,N1,N3,N3,N6,N6,N8,N8-octakis (4-methoxyphenyl) [1,1’-biphenyl]-3,3’,5,5’-tetraamine
Uniqueness
N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide is unique due to its specific arrangement of hydroxyl and carboxamide groups on the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
分子式 |
C16H14N4O8 |
|---|---|
分子量 |
390.30 g/mol |
IUPAC名 |
5-[3,5-bis(hydroxycarbamoyl)phenyl]-1-N,3-N-dihydroxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C16H14N4O8/c21-13(17-25)9-1-7(2-10(5-9)14(22)18-26)8-3-11(15(23)19-27)6-12(4-8)16(24)20-28/h1-6,25-28H,(H,17,21)(H,18,22)(H,19,23)(H,20,24) |
InChIキー |
PBMKHUXCFUKRGG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(=O)NO)C(=O)NO)C2=CC(=CC(=C2)C(=O)NO)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


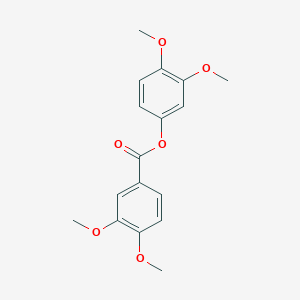
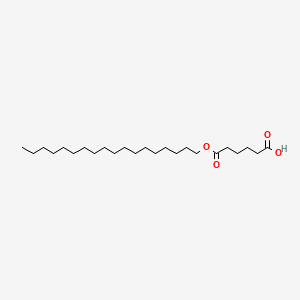
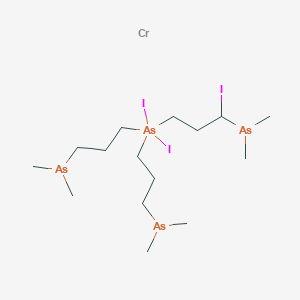
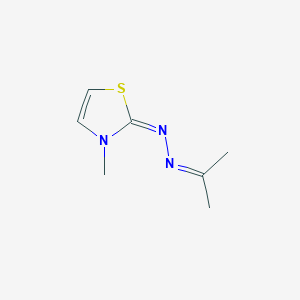
![N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13792927.png)
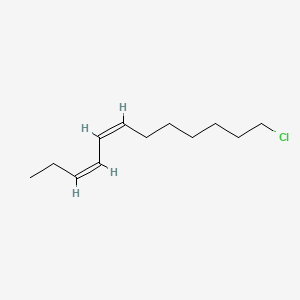
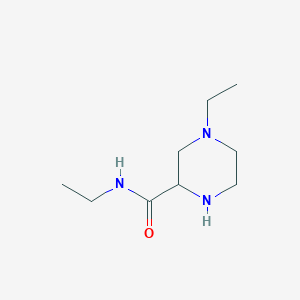
![[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid](/img/structure/B13792936.png)
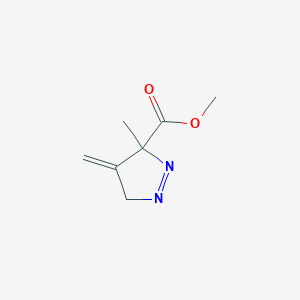
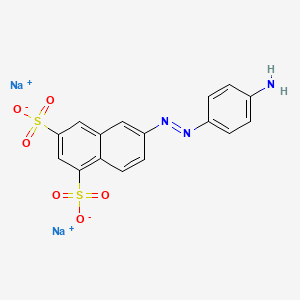
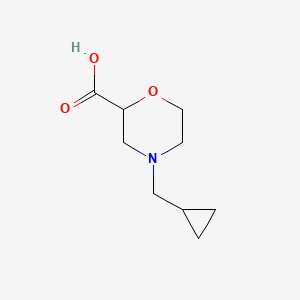
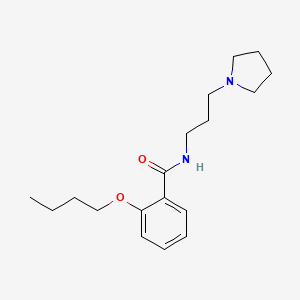
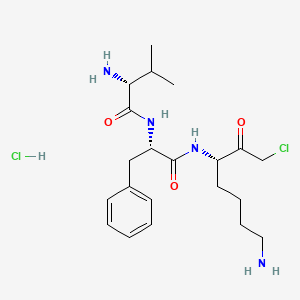
![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)
